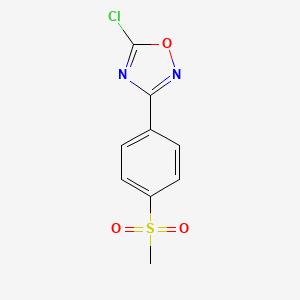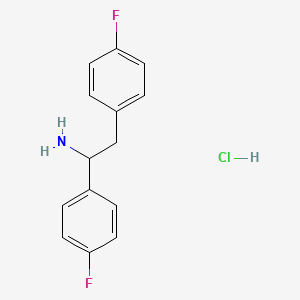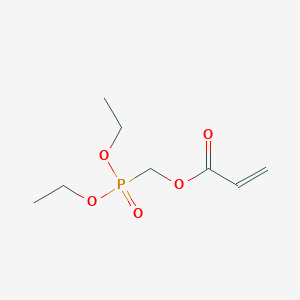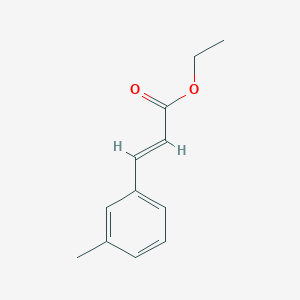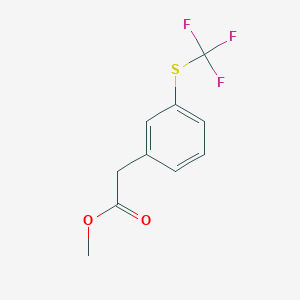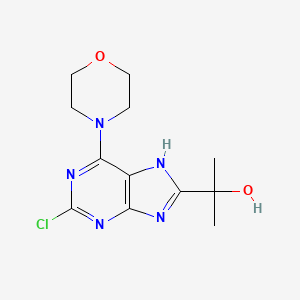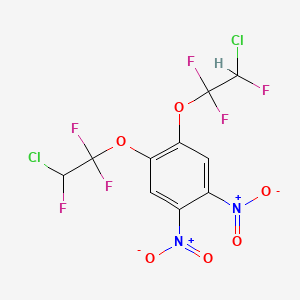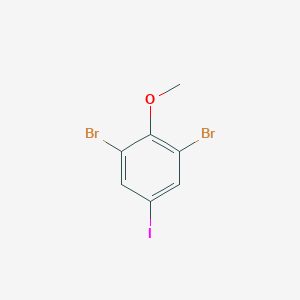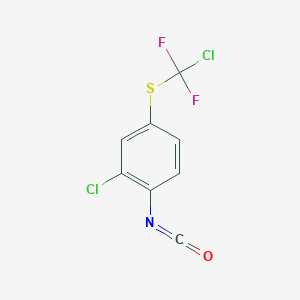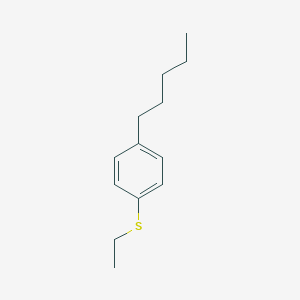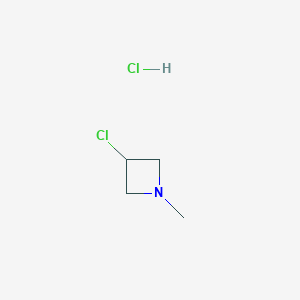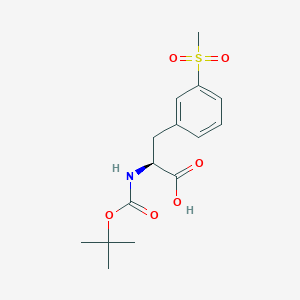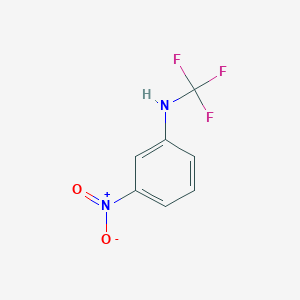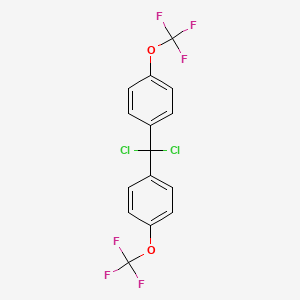
Bis(4-trifluoromethoxyphenyl)dichloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-trifluoromethoxyphenyl)dichloromethane: is an organic compound with the molecular formula C15H8Cl2F6O2 It is characterized by the presence of two 4-trifluoromethoxyphenyl groups attached to a dichloromethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-trifluoromethoxyphenyl)dichloromethane typically involves the reaction of 4-trifluoromethoxybenzene with dichloromethane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane itself. The process may also involve the use of a Lewis acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(4-trifluoromethoxyphenyl)dichloromethane undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloromethane moiety can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives with various functional groups.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or other reduced forms.
Scientific Research Applications
Biology and Medicine: The compound is investigated for its potential biological activity, including its use as a precursor for the synthesis of biologically active molecules. It may also be studied for its interactions with biological targets and its potential therapeutic applications.
Industry: In the industrial sector, Bis(4-trifluoromethoxyphenyl)dichloromethane is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Bis(4-trifluoromethoxyphenyl)dichloromethane involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby exerting its effects on cellular processes
Comparison with Similar Compounds
- Bis(4-fluorophenyl)methanone
- Bis(4-chlorophenyl)methanone
- Bis(4-methoxyphenyl)methanone
Comparison: Bis(4-trifluoromethoxyphenyl)dichloromethane is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties compared to other similar compounds. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[dichloro-[4-(trifluoromethoxy)phenyl]methyl]-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6O2/c16-13(17,9-1-5-11(6-2-9)24-14(18,19)20)10-3-7-12(8-4-10)25-15(21,22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGSWKYLGMNGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(F)(F)F)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
